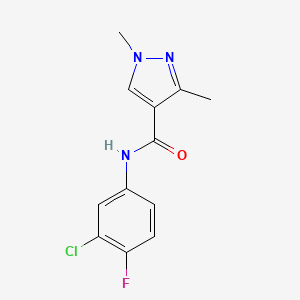

![molecular formula C21H16ClN3O B6579764 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850932-04-6](/img/structure/B6579764.png)

3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a chemical compound with the molecular formula C21H16ClN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is characterized by the presence of a benzamide group attached to an imidazo[1,2-a]pyridine ring . The imidazo[1,2-a]pyridine ring is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridines have garnered significant interest in medicinal chemistry due to their diverse bioactivity. This compound class exhibits promising properties, including:

- Antiviral Activity : Some imidazo[1,2-a]pyridines demonstrate antiviral effects .

- Commercialized Drugs : Notably, drugs containing the imidazo[1,2-a]pyridine unit, such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprione (a heart-failure drug), have been successfully commercialized .

Hydrogen Bonding Studies

The compound “3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” has been employed as a colorimetric probe to assess the relative reactivity of hydrogen bonding organocatalysts. Additionally, it allows researchers to measure hydrogen bond strength in pharmaceutically relevant molecules .

Chemodivergent Synthesis

Aminopyridines, including imidazo[1,2-a]pyridines, serve as pharmacophores with significant biological and therapeutic value. Researchers have focused on N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines due to their varied medicinal applications .

Synthetic Methods

Efficient synthetic methods are crucial. A solvent- and catalyst-free approach for imidazo[1,2-a]pyridine synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method offers advantages such as high yields, simplicity, and environmental friendliness . Another method involves coupling 2-aminopyridine with phenylacetophenones or phenylacetones in the presence of CBrCl3 to obtain disubstituted 3-phenylimidazo[1,2-a]pyridine .

Orientations Futures

Imidazo[1,2-a]pyridines, such as “3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide”, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they are of interest in the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being critically reviewed for their potential in this area .

Mécanisme D'action

Propriétés

IUPAC Name |

3-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O/c1-14-10-11-25-18(12-14)23-19(15-6-3-2-4-7-15)20(25)24-21(26)16-8-5-9-17(22)13-16/h2-13H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXNFJOBGNUNFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6579681.png)

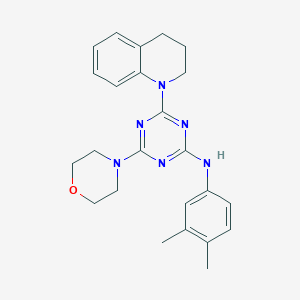

![N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B6579695.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579699.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B6579705.png)

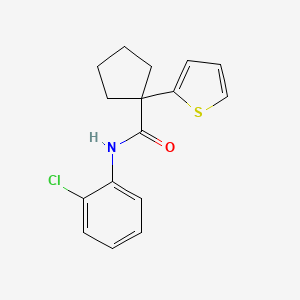

![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)

![5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579726.png)

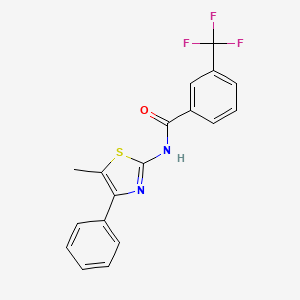

![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)

![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6579753.png)

![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)